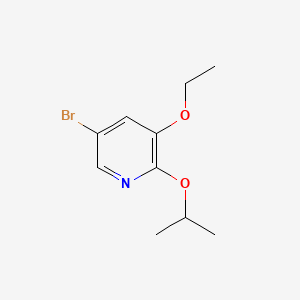![molecular formula C12H14O2 B580681 Oxirane, 2-[(2-cyclopropylphenoxy)methyl]- CAS No. 29632-50-6](/img/structure/B580681.png)
Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-[(2-cyclopropylphenoxy)methyl]- is a cyclic ether compound with the chemical formula C9H12O. It is a colourless liquid with a sweet odour and a low boiling point. Oxirane is used in a variety of industrial and scientific applications, including as a solvent, a fuel, and a chemical intermediate. It is also used as a reagent in organic synthesis.
Wirkmechanismus
Oxirane is a cyclic ether compound, which means that it can act as a nucleophile in organic reactions. In particular, oxirane can act as a nucleophile in the formation of ethers, and can also be used in the formation of other cyclic ethers. Oxirane can also act as a Lewis base, and can be used in the formation of other Lewis bases.
Biochemical and Physiological Effects
Oxirane is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans, and is not known to have any adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using oxirane in laboratory experiments is its low boiling point, which makes it easy to handle and store. Additionally, oxirane is relatively inexpensive and is widely available. The main limitation of using oxirane in laboratory experiments is that it is highly reactive, and can easily react with other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving oxirane. One potential direction is to explore the use of oxirane in the synthesis of pharmaceuticals. Additionally, research could be conducted to explore the use of oxirane in fuel cells, and as a fuel for internal combustion engines. Additionally, research could be conducted to explore the use of oxirane in the synthesis of polymers, and to explore the potential of oxirane as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential of oxirane as a Lewis base.
Synthesemethoden
Oxirane can be synthesized in a variety of ways. One method involves the reaction of 2-cyclopropylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition of the phenol to the formaldehyde, followed by an intramolecular cyclization to form the oxirane ring.
Wissenschaftliche Forschungsanwendungen
Oxirane is used in a variety of scientific research applications. It is a common reagent in organic synthesis, and can be used to synthesize a variety of compounds, including drugs, pesticides, and polymers. Oxirane can also be used in the synthesis of cyclic ethers, which are important building blocks for the synthesis of pharmaceuticals. Additionally, oxirane is used in fuel cells and as a fuel for internal combustion engines.
Eigenschaften
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-4-12(14-8-10-7-13-10)11(3-1)9-5-6-9/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXFSQBJAXSEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


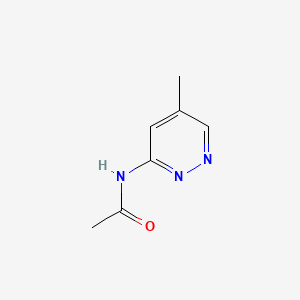
![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

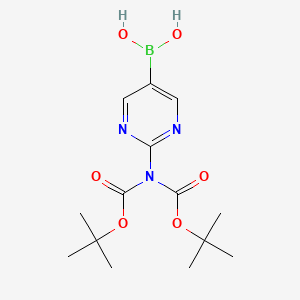


![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

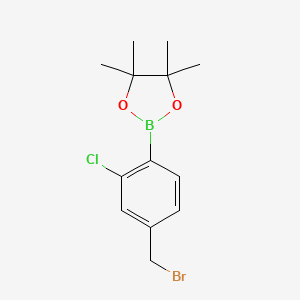

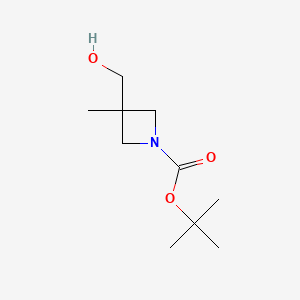
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)
